![molecular formula C16H14O4 B13756803 2-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester CAS No. 24351-53-9](/img/structure/B13756803.png)
2-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester is an organic compound that belongs to the class of benzoic acid esters It features a benzo[1,3]dioxole moiety, which is a fused ring system consisting of a benzene ring and a dioxole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester typically involves the esterification of benzoic acid derivatives with ethanol in the presence of a catalyst. One common method is the Fischer esterification, where benzoic acid and ethanol are refluxed with a strong acid catalyst such as sulfuric acid. The reaction is as follows:
Benzoic acid+EthanolH2SO4Ethyl benzoate+Water
For industrial production, the process may involve more efficient catalysts and optimized conditions to increase yield and purity. The use of azeotropic distillation to remove water and drive the reaction to completion is also common.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylic position. Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are often used.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester involves its interaction with specific molecular targets. The benzo[1,3]dioxole moiety can interact with enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interfere with cellular processes by binding to proteins or DNA.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Benzo[1,3]dioxol-5-yl-propionic acid methyl ester
- 2-Benzo[1,3]dioxol-5-yl-methylene-malonate
- 3-Benzo[1,3]dioxol-5-yl-2-cyano-acrylic acid
Uniqueness
2-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester is unique due to its specific ester linkage and the presence of the benzo[1,3]dioxole moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and its potential biological activities set it apart from other similar compounds.
Propiedades
Número CAS |
24351-53-9 |
|---|---|
Fórmula molecular |
C16H14O4 |
Peso molecular |
270.28 g/mol |
Nombre IUPAC |
ethyl 2-(1,3-benzodioxol-5-yl)benzoate |
InChI |
InChI=1S/C16H14O4/c1-2-18-16(17)13-6-4-3-5-12(13)11-7-8-14-15(9-11)20-10-19-14/h3-9H,2,10H2,1H3 |
Clave InChI |
MNIPXCOBNIXVFL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=CC=C1C2=CC3=C(C=C2)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


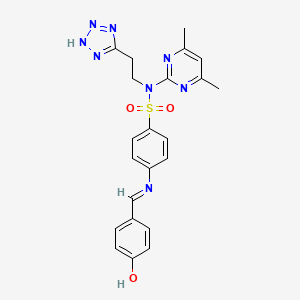

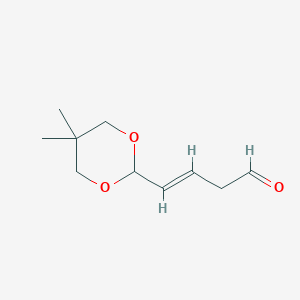


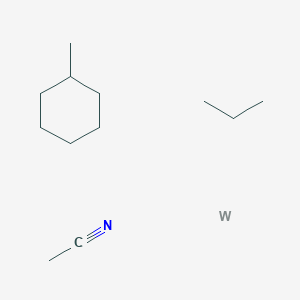
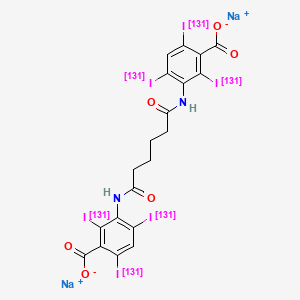
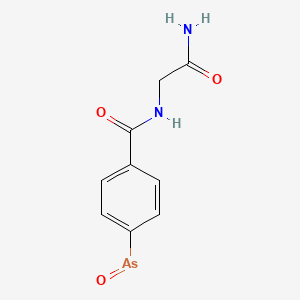


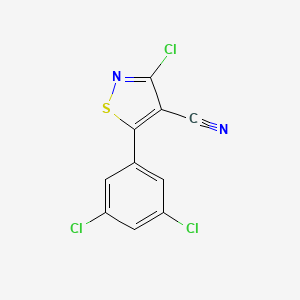
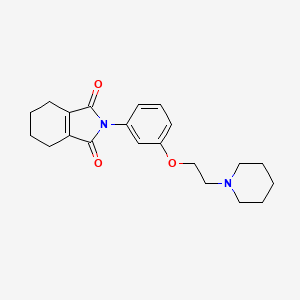

![1,2-Dimethyl-1H-benzo[d]imidazole-5,7-diamine](/img/structure/B13756819.png)
